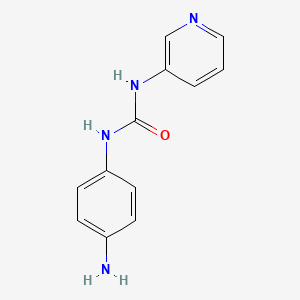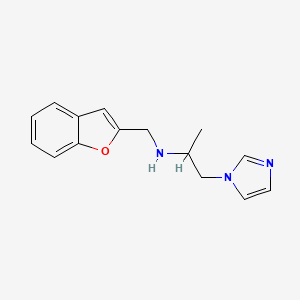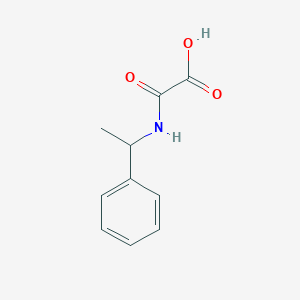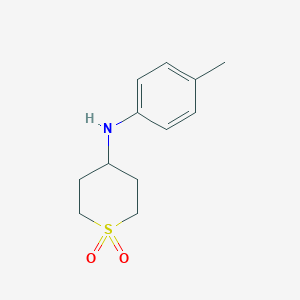
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea involves the inhibition of specific proteins involved in cell proliferation and survival. The compound has been shown to target the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are overexpressed in many cancer cells. By inhibiting these proteins, the compound can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea has been shown to have various biochemical and physiological effects. In cancer cells, the compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and survival. In addition, the compound can inhibit the formation of new blood vessels, which are necessary for tumor growth and metastasis. In neuroscience, the compound has been shown to enhance the activity of specific neurotransmitters, leading to improved cognitive function and memory.
实验室实验的优点和局限性
One of the advantages of using 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea in lab experiments is its potential as a lead compound for drug discovery. The compound has been shown to have potent activity against specific proteins involved in cancer and neurological disorders, making it a promising candidate for further development. However, one of the limitations of using the compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea research. One of the directions is the development of more potent and selective analogs for use in cancer and neurological disorders. Another direction is the evaluation of the compound's potential as a therapeutic agent in preclinical and clinical studies. Additionally, the compound's mechanism of action and its effects on specific proteins need to be further elucidated to better understand its potential applications.
合成方法
The synthesis of 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea can be achieved using different methods. One of the common methods is the reaction between 4-aminobenzenesulfonamide and 3-pyridinecarboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds to form an intermediate product, which is then treated with urea to yield the final product.
科学研究应用
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, the compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, the compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, the compound has been used as a lead compound to design and synthesize more potent and selective analogs.
属性
IUPAC Name |
1-(4-aminophenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-9-3-5-10(6-4-9)15-12(17)16-11-2-1-7-14-8-11/h1-8H,13H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMURBWJALKZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)



![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)



![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
